

A Comparative Guide to Roquefortine E Reference Standards for Researchers

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Compound of Interest

Compound Name: *Roquefortine E*

Cat. No.: *B1233467*

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For scientists engaged in drug development and analytical research, the quality and characterization of reference standards are paramount. This guide provides a comparative overview of the **Roquefortine E** reference standard, with Roquefortine C, a closely related and more extensively characterized compound, serving as a primary alternative for comparison. This analysis is based on commercially available product data and certified reference material information.

Product Characterization and Comparison

The selection of a reference standard is a critical step in any research endeavor. The following tables summarize the key characterization data for **Roquefortine E** and a certified Roquefortine C reference standard, offering a direct comparison of their specifications.

Parameter	Roquefortine E Reference Standard (TOKU-E)[1][2]	Roquefortine C Certified Reference Material (Romer Labs)[3]	Roquefortine C Reference Standard (TOKU-E)[4][5]
CAS Number	871982-52-4[1][2]	58735-64-1[3][4]	58735-64-1[4][5]
Molecular Formula	C ₂₇ H ₃₁ N ₅ O ₂ [1]	C ₂₂ H ₂₃ N ₅ O ₂ [3][4]	C ₂₂ H ₂₃ N ₅ O ₂ [4][5]
Molecular Weight	457.6 g/mol [1]	389.5 g/mol [3][4]	389.5 g/mol [4][5]
Purity	>95% by HPLC[1][2]	99.3% ± 0.87%[3]	>99% by HPLC[4][5]
Appearance	White solid[1]	Not specified	White Lyophilisate[4]
Storage Conditions	-20°C[1][2]	Not specified	-20°C[4]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO[1]	Not specified	Soluble in ethanol, methanol, DMF or DMSO[4]

Note: Detailed experimental data such as NMR and Mass Spectrometry for the **Roquefortine E** reference standard were not publicly available in the product documentation at the time of this review. The purity of the Roquefortine C Certified Reference Material from Romer Labs is provided with an uncertainty value, indicating a higher level of metrological traceability.

Experimental Protocols

The characterization of these reference standards relies on established analytical techniques. Below are detailed methodologies for the key experiments cited in the product documentation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Objective: To determine the purity of the **Roquefortine E** and Roquefortine C reference standards.
- Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

- Column: A C18 reversed-phase column is commonly employed for the separation of Roquefortine alkaloids.
- Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape, is a common mobile phase system.
- Detection: UV detection at a wavelength where the analyte has maximum absorbance.
- Quantification: Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

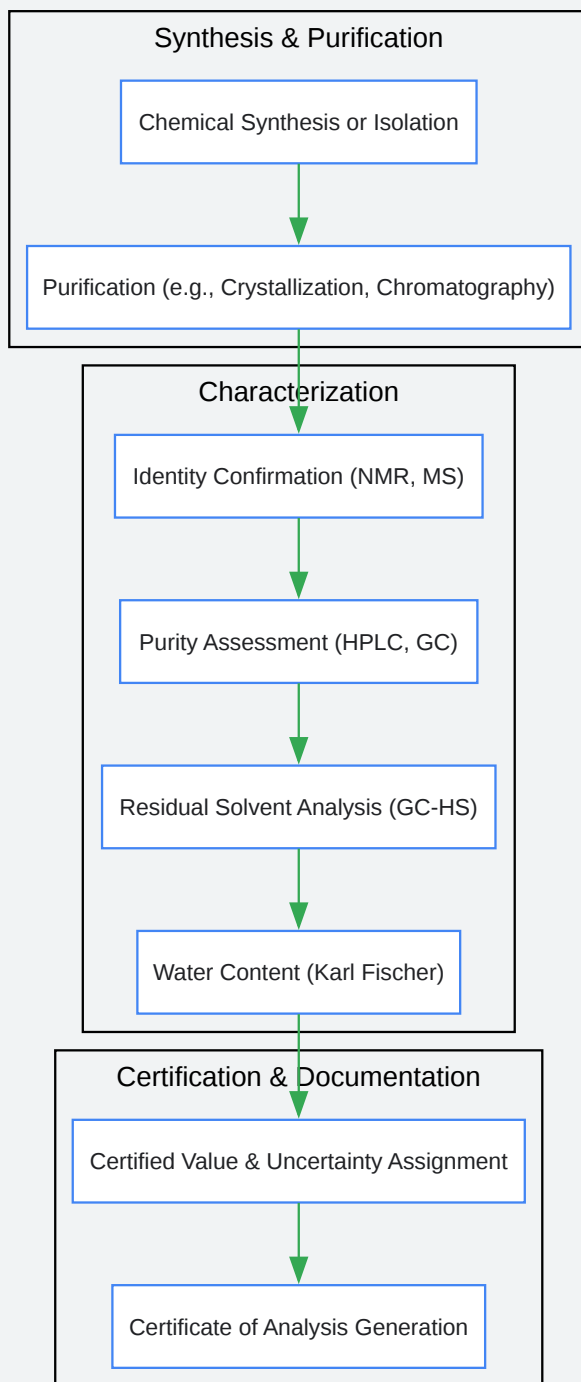
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

- Objective: To confirm the identity of the Roquefortine C certified reference material.
- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
- Ionization Source: Electrospray ionization (ESI) is a common technique for these types of molecules.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are compared to theoretical values and known spectra to confirm the compound's identity.

Visualizing Key Processes

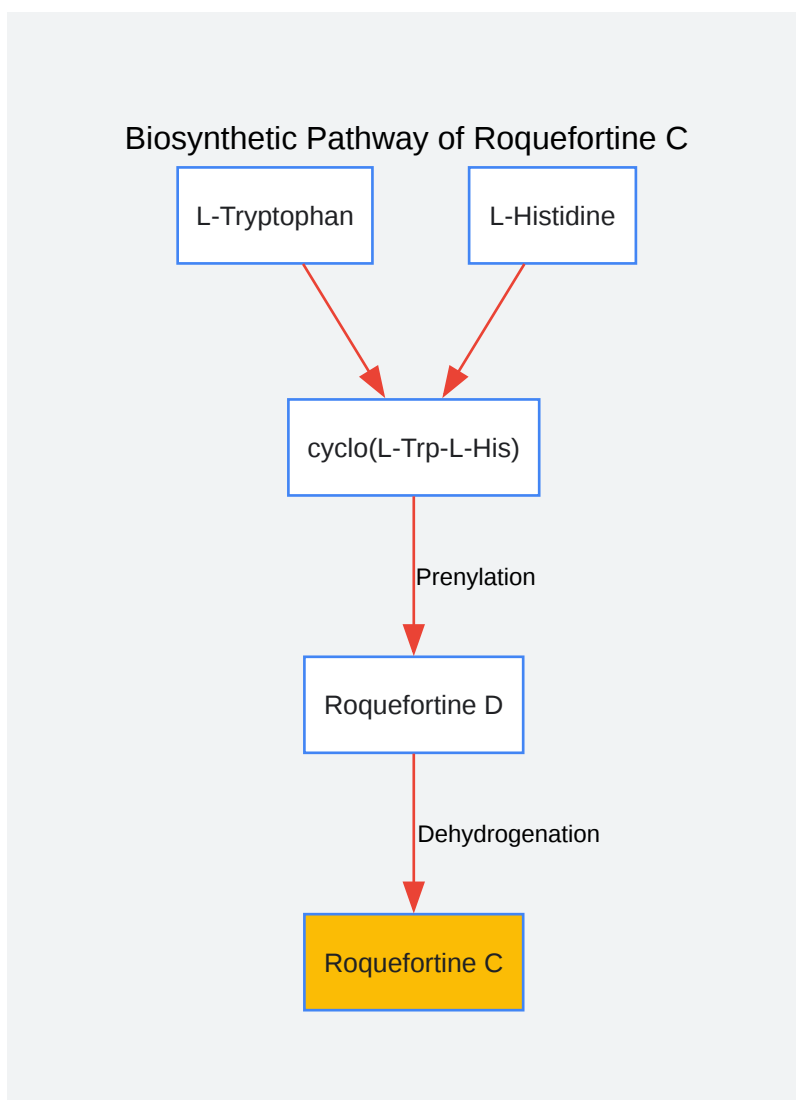
To further aid in understanding the context and application of these reference standards, the following diagrams illustrate a typical workflow for reference material characterization and the biosynthetic pathway of the related compound, Roquefortine C.

Workflow for Reference Standard Characterization

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A typical workflow for characterizing a chemical reference standard.

Roquefortine E is an analogue of Roquefortine C, and its biological activity is reported as weakly antitumor.[1] The biosynthetic pathway for Roquefortine C, which is well-documented, provides a valuable framework for understanding the origins of this class of compounds.



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The biosynthetic pathway leading to the formation of Roquefortine C.

In conclusion, while a commercial **Roquefortine E** reference standard is available, its characterization data is less comprehensive than that of certified reference materials for the related compound, Roquefortine C. Researchers should consider the level of characterization and certification required for their specific application when selecting a reference standard. For quantitative applications or studies requiring a high degree of certainty, a certified reference material with a stated uncertainty is recommended.

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